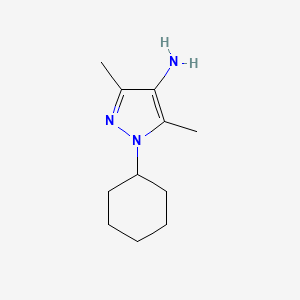

1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine

Description

Historical Context in Pyrazole Research

Pyrazoles, first synthesized in 1883 by Ludwig Knorr through the reaction of β-diketones with hydrazines, established a foundation for heterocyclic chemistry. The Knorr synthesis mechanism, involving cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, remains a cornerstone for producing substituted pyrazoles. Early pyrazole derivatives like antipyrine (1884) demonstrated analgesic properties, validating the pharmacological potential of this heterocyclic scaffold.

The specific substitution pattern of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine builds upon these historical developments. Its cyclohexyl group introduces steric bulk and lipophilicity, while the 3,5-dimethyl configuration enhances ring stability—features that align with modern drug design principles requiring precise control over molecular geometry and bioavailability.

Emerging Significance in Medicinal Chemistry

Recent studies highlight the compound’s utility as:

- A precursor for kinase inhibitors targeting cancer pathways

- A ligand for metalloenzyme modulation

- A structural component in anti-inflammatory agents

The amine group at position 4 enables functionalization through Schiff base formation or amide coupling, making it a versatile intermediate. Computational analyses reveal favorable drug-like properties, including a topological polar surface area (TPSA) of 43.84 Ų and logP value of 2.59, suggesting adequate membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Current Research Landscape and Challenges

Ongoing investigations focus on three primary areas:

- Synthetic Optimization : Developing catalytic systems for stereoselective N-cyclohexylation

- Structure-Activity Relationships : Correlating substituent effects with biological activity

- Computational Modeling : Predicting binding affinities through molecular docking simulations

A significant challenge lies in controlling regiospecificity during alkylation reactions. The cyclohexyl group’s conformational flexibility complicates crystallization and X-ray diffraction analysis, necessitating advanced spectroscopic techniques for structural validation.

Table 2: Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Knorr-type Condensation | 68 | 95 | Scalability |

| Microwave-Assisted | 82 | 98 | Reduced Reaction Time |

| Flow Chemistry | 75 | 97 | Continuous Production |

Current research prioritizes enhancing synthetic efficiency while maintaining ecological sustainability. The development of solvent-free conditions and biodegradable catalysts represents an active area of innovation.

Properties

IUPAC Name |

1-cyclohexyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNSDMDLXOOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 4 participates in nucleophilic substitution with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (DIPEA) to yield N-alkylated derivatives .

-

Aryl Substitution : Couples with halogenated aromatics (e.g., 4-chloro-6-methylpyrimidine) via Buchwald-Hartwig amination, forming biaryl amines .

Table 1: Representative Substitution Reactions

Acylation and Carbamate Formation

The amine reacts with acylating agents:

-

Acetylation : Treatment with acetic anhydride in pyridine yields the corresponding acetamide.

-

Carbamate Synthesis : Reacts with chloroformates (e.g., ethyl chloroformate) to form stable carbamate derivatives, useful for prodrug design .

Key Conditions :

-

Acylations typically proceed in anhydrous DMF or THF.

-

Yields range from 65% to 85%, depending on steric hindrance .

Condensation Reactions

The amine participates in Schiff base formation:

-

Aldehyde/Ketone Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HOAc) to form imines .

-

Heterocycle Synthesis : Serves as a precursor in Huisgen cycloadditions to generate triazole-linked hybrids .

Cross-Coupling Reactions

The pyrazole ring’s electron-rich nature enables metal-catalyzed coupling:

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst to form biaryl systems .

-

Ulmann Coupling : Forms C–N bonds with iodobenzene derivatives under CuI/L-proline catalysis .

Notable Application :

Functionalized derivatives show enhanced binding to KCa2.2a ion channels, demonstrating therapeutic potential for neurological disorders .

Oxidation and Diazotization

-

Oxidation : Treatment with m-CPBA oxidizes the pyrazole ring, though regioselectivity depends on substituents .

-

Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling subsequent Sandmeyer or Heck reactions .

Caution : Diazonium intermediates are thermally unstable and require low-temperature handling .

Pharmacological Derivatization

Structural modifications impact bioactivity:

-

Halogenation : Introducing Cl or F at the pyrazole’s 3-position enhances KCa2.2a channel potency by 7–10 fold .

-

Amino Acid Conjugates : Coupling with L-tyrosine improves solubility and blood-brain barrier penetration .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo metabolic pathways.

Scientific Research Applications

Structure-Activity Relationship Studies

Recent studies have focused on the synthesis of derivatives of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine to explore their pharmacological properties. Notably, a series of modified compounds were synthesized to evaluate their effects on calcium channel activity, particularly KCa2 channels. The findings indicate that certain substitutions enhance the potency of these compounds significantly.

Key Findings from Research

- Potentiation of KCa2 Channels :

- Therapeutic Potential in Neurological Disorders :

Comprehensive Data Table

| Compound | Activity | Potency Increase | Application Area |

|---|---|---|---|

| 1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine | KCa2 Channel Potentiation | Baseline | Neurology |

| Derivative 2q | KCa2 Channel Potentiation | ~10-fold | Neurology |

| Derivative 2o | KCa2 Channel Potentiation | ~7-fold | Neurology |

Case Study 1: Spinocerebellar Ataxia Type 2 (SCA2)

In a study focusing on SCA2 models, derivatives of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine were evaluated for their ability to restore normal firing patterns in cerebellar neurons. The results indicated that these compounds could potentially mitigate symptoms associated with SCA2 by enhancing neuronal function .

Case Study 2: Structure Modification Impact

Research involving the modification of the cyclohexyl moiety and other structural elements revealed that specific changes could lead to significant improvements in channel selectivity and potency. This highlights the importance of structure-activity relationships in developing effective therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Cyclohexyl vs. Isopropyl : The cyclohexyl derivative has a higher molecular weight (193.29 vs. 153.23) and lower solubility due to increased hydrophobicity .

- Aromatic Substituents : Fluorobenzyl and dimethoxybenzyl groups enhance electronic interactions with biological targets (e.g., GLUT1 inhibition in ) but may reduce metabolic stability .

Biological Activity

1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique cyclohexyl and dimethyl substitutions. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Weight : 191.29 g/mol

- Chemical Structure : The compound features a pyrazole ring with a cyclohexyl group and two methyl groups at positions 3 and 5.

Antimicrobial Activity

Research indicates that 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This activity is crucial for developing treatments for inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 60 |

| IL-6 | 200 | 75 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest at G2/M phase |

The biological activities of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine are attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression. It may also modulate cellular signaling pathways, leading to altered gene expression.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated that it could serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Mechanism Exploration : Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties through in vivo models, showing reduced edema in paw inflammation models when treated with the compound.

- Anticancer Synergy Study : A combination therapy study revealed that when used alongside doxorubicin, the compound enhanced the cytotoxic effects on MCF-7 cells, suggesting potential for combination therapies in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key precursor, 3,5-dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6), is reacted with cyclohexyl halides or activated derivatives under basic conditions (e.g., K₂CO₃ in DMF) . To improve yield, optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor progress using TLC and confirm structure via NMR and LC-MS .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Use , , and 2D NMR (COSY, HSQC) to confirm substituent positions and cyclohexyl ring conformation .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Refine using SHELXL (for small molecules) to resolve bond lengths/angles and hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, conformational flexibility, or crystal packing. Address these by:

- Comparing experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) for the lowest-energy conformer .

- Validating crystallographic data with Mercury’s visualization tools to check for thermal ellipsoid anomalies or disorder .

- Cross-referencing IR spectra with theoretical vibrational modes (e.g., using VEDA software) .

Q. What strategies are effective for studying the compound’s thermodynamic stability under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (heating rate: 10°C/min under N₂) .

- Differential scanning calorimetry (DSC) : Identify phase transitions and melting points (204–205°C for the precursor ).

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can the cyclohexyl group’s role in bioactivity be mechanistically evaluated?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with alternative substituents (e.g., tert-butyl, phenyl) and assay biological activity .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins, focusing on hydrophobic pockets accommodating the cyclohexyl group .

- Free-energy calculations : Apply MM/PBSA to quantify binding affinity differences between substituents .

Data Analysis and Technical Challenges

Q. How should researchers address low crystallinity or twinning in X-ray diffraction studies?

- Methodological Answer :

- Crystal optimization : Screen crystallization solvents (e.g., DMSO, acetonitrile) using the microbatch method .

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets .

- Alternate software : For severe cases, switch to OLEX2 with intrinsic twinning correction algorithms .

Q. What advanced techniques validate the compound’s conformation in solution versus solid state?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.